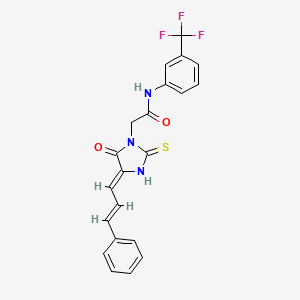
2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N3O2S and its molecular weight is 431.43. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A study by Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for antimicrobial properties. These derivatives, including 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, were active against mycobacteria and showed promising antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. The study highlighted several structure-activity relationships (Krátký et al., 2017).
Antibacterial and Antifungal Properties
In a 2022 study by Devi, Shahnaz, and Prasad, various thiazolidinone derivatives were synthesized and tested for antibacterial and antifungal activities. These compounds, similar in structure to the chemical , showed significant activity against Gram-positive and Gram-negative bacteria, and fungi (Devi, Shahnaz, & Prasad, 2022).
Development of Novel Antibacterial Agents
Reck et al. (2005) discovered that 1,2,3-triazoles with a substituent at the 4 position, similar to the core structure of the chemical , are effective antibacterials with reduced or no activity against monoamine oxidase A. This research offers valuable insights into the development of antibacterials with an improved safety profile (Reck et al., 2005).
Anti-inflammatory Drug Development
A study by Golota et al. (2015) focused on designing new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core, which is structurally related to the compound . The study synthesized a series of acetamides and evaluated their anti-inflammatory activity. One of the lead compounds showed activity equivalent to classic NSAIDs and a low level of toxicity, suggesting potential for further study (Golota et al., 2015).
Crystal Structure Analysis
Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two acetamides, similar in structure to the compound , which aids in understanding the molecular configuration and potential reactivity of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticancer Activity Evaluation
Abdel-Kader et al. (2016) designed and synthesized a series of acetamide derivatives, including structures similar to the compound , to evaluate their anticancer activity against various cancer cell lines. The study revealed significant activity against human breast and colon cancer cell lines (Abdel-Kader et al., 2016).
特性
IUPAC Name |
2-[(4Z)-5-oxo-4-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-9-5-10-16(12-15)25-18(28)13-27-19(29)17(26-20(27)30)11-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)(H,26,30)/b8-4+,17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLMEZVZMVLAGT-BJXWFGTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
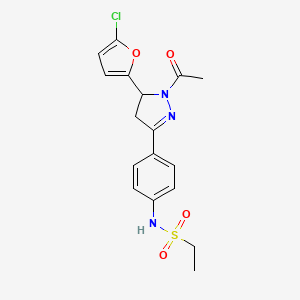
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)
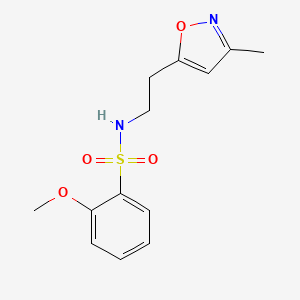
![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)
![5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2444872.png)
![2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide](/img/structure/B2444873.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)
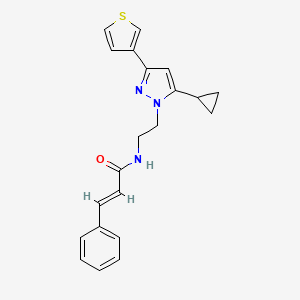
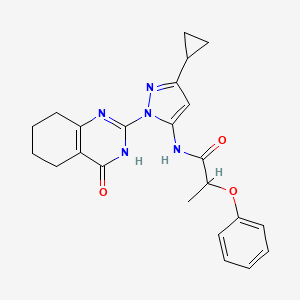

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)